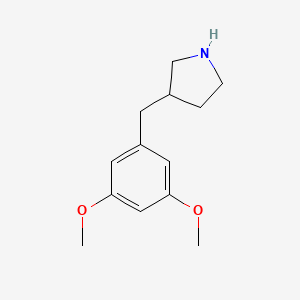
3-(3,5-Dimethoxybenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO2. It is known for its psychoactive properties and is a derivative of the hallucinogenic drug Mescaline. This compound belongs to the class of phenethylamines and has been found to have potent hallucinogenic effects.
Vorbereitungsmethoden
The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
3-(3,5-Dimethoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted pyrrolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethoxybenzyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and mental health conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s hallucinogenic effects are primarily mediated through the activation of these receptors, which modulate various signaling pathways involved in sensory processing and emotional regulation.
Vergleich Mit ähnlichen Verbindungen
3-(3,5-Dimethoxybenzyl)pyrrolidine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2C-B: A synthetic psychedelic known for its visual and auditory effects.
DOM: Another synthetic hallucinogen with potent psychoactive properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency.
Eigenschaften
CAS-Nummer |
1219977-23-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
GWUAELDIEVLACQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CC2CCNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



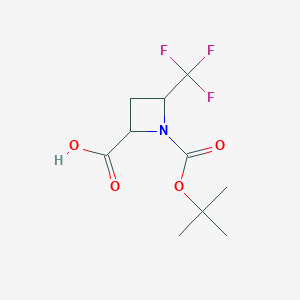
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
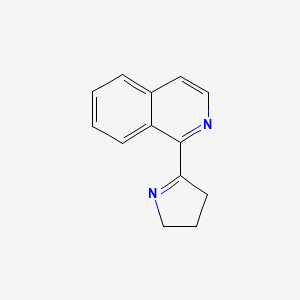
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
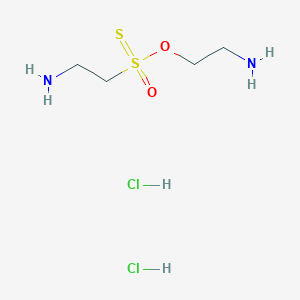
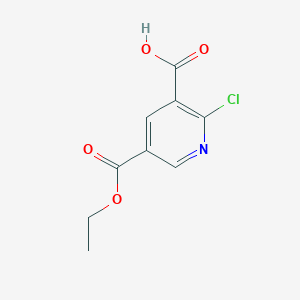



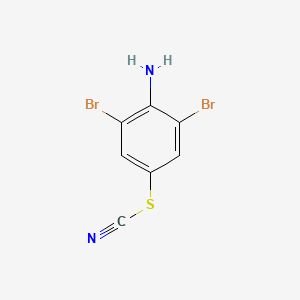
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
